molecular formula C11H10N4 B8657198 5-(1H-indol-5-yl)-1H-pyrazol-3-amine

5-(1H-indol-5-yl)-1H-pyrazol-3-amine

Cat. No.: B8657198
M. Wt: 198.22 g/mol
InChI Key: NCFNXPXCURKCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-indol-5-yl)-1H-pyrazol-3-amine is a compound that belongs to the class of heterocyclic organic compounds. It features an indole ring fused with a pyrazole ring, both of which are significant in medicinal chemistry due to their biological activities. Indole derivatives are known for their presence in natural products and drugs, playing crucial roles in cell biology . Pyrazole derivatives, on the other hand, are known for their anti-inflammatory, analgesic, and antipyretic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-5-yl)-1H-pyrazol-3-amine typically involves the construction of the indole and pyrazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of indole-5-carboxaldehyde with hydrazine hydrate can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-5-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(1H-indol-5-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1H-indol-5-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indol-5-yl)-1,2,4-oxidizable derivatives: Known for their non-competitive inhibition of α-glucosidase.

    5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives: Studied as PIM2 kinase inhibitors.

Uniqueness

5-(1H-indol-5-yl)-1H-pyrazol-3-amine is unique due to its dual indole-pyrazole structure, which imparts a combination of biological activities. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

5-(1H-indol-5-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H10N4/c12-11-6-10(14-15-11)7-1-2-9-8(5-7)3-4-13-9/h1-6,13H,(H3,12,14,15)

InChI Key

NCFNXPXCURKCFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=CC(=NN3)N

Origin of Product

United States

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